molecular formula C10H18FN3 B11730679 butyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine CAS No. 1856048-17-3

butyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11730679
CAS No.: 1856048-17-3
M. Wt: 199.27 g/mol
InChI Key: GERBHNJTJZFSBG-UHFFFAOYSA-N
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Description

Butyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a butyl group attached to the nitrogen atom of the pyrazole ring, with an ethyl and a fluoro substituent on the pyrazole ring itself. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Alkylation: The ethyl group can be introduced through alkylation reactions using ethyl halides.

    Attachment of the Butyl Group: The butyl group is attached to the nitrogen atom of the pyrazole ring through nucleophilic substitution reactions using butyl halides.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butyl alcohol or butyric acid derivatives.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro substituent, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Butyl alcohol, butyric acid derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Butyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of butyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluoro substituent can enhance its binding affinity and specificity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-methyl-5-fluoropyrazole: Similar structure but lacks the ethyl group.

    1-Butyl-4-fluoropyrazole: Similar structure but lacks the ethyl group and has a different substitution pattern.

    1-Butyl-3-ethylpyrazole: Similar structure but lacks the fluoro group.

Uniqueness

Butyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both the ethyl and fluoro substituents on the pyrazole ring. This combination of substituents can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1856048-17-3

Molecular Formula

C10H18FN3

Molecular Weight

199.27 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]butan-1-amine

InChI

InChI=1S/C10H18FN3/c1-3-5-6-12-7-9-8-13-14(4-2)10(9)11/h8,12H,3-7H2,1-2H3

InChI Key

GERBHNJTJZFSBG-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(N(N=C1)CC)F

Origin of Product

United States

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